N-methyl-1-propylcyclopropan-1-amine

Description

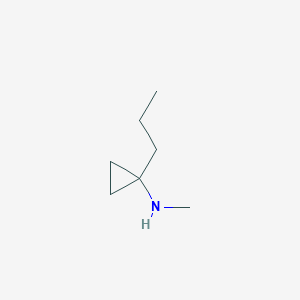

N-methyl-1-propylcyclopropan-1-amine is a cyclopropane-containing amine characterized by a three-membered cyclopropane ring substituted with a propyl group and an N-methylamine moiety.

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

N-methyl-1-propylcyclopropan-1-amine |

InChI |

InChI=1S/C7H15N/c1-3-4-7(8-2)5-6-7/h8H,3-6H2,1-2H3 |

InChI Key |

LWCOWKVBYRHYCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CC1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1-propylcyclopropan-1-amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and amines. One common method involves the reaction of a haloalkane with methylamine under controlled conditions to form the desired amine . The reaction typically requires a large excess of ammonia or methylamine to ensure the formation of the primary amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-propylcyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles, leading to the formation of substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Quaternary ammonium compounds and amine oxides.

Reduction: Various amine derivatives.

Substitution: Substituted amines with different functional groups.

Scientific Research Applications

N-methyl-1-propylcyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methyl-1-propylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to interact with specific molecular pathways, influencing biological processes .

Comparison with Similar Compounds

N-Methyl-1-phenylpropan-1-amine

- Structure : Replaces the cyclopropane ring with a phenyl group attached to the propyl chain.

- Key Differences :

- The phenyl group introduces aromaticity, enhancing π-π stacking interactions, unlike the strained cyclopropane ring.

- Higher molecular weight (C₁₀H₁₅N vs. C₇H₁₃N for N-methyl-1-propylcyclopropan-1-amine) and increased lipophilicity due to the aromatic system.

- Synthetic routes often involve Friedel-Crafts alkylation or nucleophilic substitution ().

N-Methylpropylamine (N-Methyl-n-Propylamine)

- Structure : A linear amine lacking the cyclopropane ring (C₄H₁₁N).

- Lower boiling point (73.14 g/mol vs. ~113–125 g/mol for cyclopropane analogs) due to simpler structure (). Applications: Primarily used as a solvent or intermediate in organic synthesis.

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

- Structure : Features a branched propyl chain with a phenyl group at the β-position.

- Pharmacological activity: Phenpromethamine is associated with stimulant effects, whereas cyclopropane analogs may exhibit unique metabolic stability due to ring strain ().

Chlorinated Analogs (e.g., 3-Chloro-N-methylpropan-1-amine hydrochloride)

- Structure : Incorporates a chlorine atom on the propyl chain.

- Key Differences :

Cyclohexyl/Naphthyl-Substituted Amines (e.g., N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine)

- Structure : Combines a cyclohexyl-naphthyl group with an isopropylamine moiety.

- Key Differences :

Physicochemical and Pharmacological Comparisons

| Property | This compound | N-Methyl-1-phenylpropan-1-amine | N-Methylpropylamine | Phenpromethamine |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₃N | C₁₀H₁₅N | C₄H₁₁N | C₁₀H₁₅N |

| Ring Strain | High (cyclopropane) | None (aromatic) | None | None |

| Lipophilicity (LogP) | Moderate | High | Low | High |

| Synthetic Complexity | Moderate–High | Moderate | Low | High |

| Bioactivity | Potential CNS modulation | Unknown | Minimal | Stimulant |

Biological Activity

N-methyl-1-propylcyclopropan-1-amine (also referred to as NMPCA) is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

NMPCA is characterized by its unique cyclopropane structure, which contributes to its reactivity and biological activity. The compound can act as a nucleophile, participating in various biochemical reactions. Its molecular formula is , and it exhibits properties typical of amines, including basicity and the ability to form hydrogen bonds.

The biological activity of NMPCA is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound's nucleophilic nature allows it to engage in electrophilic substitution reactions, influencing various biological pathways. This interaction can lead to modulation of enzymatic activities and receptor functions, which are critical for its potential therapeutic effects.

Pharmacological Effects

NMPCA has been studied for its potential pharmacological effects, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures can exhibit significant binding affinities to neurotransmitter receptors, suggesting that NMPCA may also interact with such targets. For instance, studies on related tertiary amines show that they can influence neurotransmission by modulating receptor activity .

Toxicological Studies

Toxicological assessments have indicated that NMPCA may possess acute toxicity under certain conditions. A QSAR (Quantitative Structure-Activity Relationship) study highlighted that structural features significantly affect the toxicity profile of amines, including NMPCA. This emphasizes the importance of understanding the compound's structure in predicting its biological effects .

Case Studies

- Neurotransmitter Interaction : A study investigated the binding affinities of various amines, including NMPCA, to serotonin receptors. The findings suggested that modifications in the amine structure could enhance receptor binding and selectivity, indicating a potential pathway for drug development targeting CNS disorders .

- Chemical Reactivity : In another study focusing on the chemical reactivity of NMPCA, researchers explored its ability to undergo oxidation and reduction reactions. These reactions can lead to the formation of various derivatives that may have distinct biological activities.

Summary of Biological Activities

Applications in Research

NMPCA is being explored for various applications in scientific research:

- Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents.

- Biochemical Studies : Investigating enzyme interactions and metabolic pathways.

- Drug Development : Potential candidate for CNS-targeting drugs due to its pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for N-methyl-1-propylcyclopropan-1-amine, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis of cyclopropylamine derivatives typically involves alkylation or reductive amination. For example, N-alkylation of cyclopropanamine precursors with methyl and propyl halides can be performed using bases like sodium hydroxide or potassium carbonate. Reaction temperature (e.g., 0–40°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios of reagents must be optimized to minimize side reactions such as over-alkylation or ring-opening of the cyclopropane. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : The cyclopropane ring protons typically appear as distinct multiplets in the range of δ 0.5–1.5 ppm (¹H NMR). The N-methyl group resonates as a singlet near δ 2.2–2.5 ppm. ¹³C NMR will show characteristic cyclopropane carbons at δ 10–20 ppm.

- HRMS : The molecular ion peak [M+H]⁺ should match the exact mass of C₇H₁₅N (113.1204 g/mol). Deviations >5 ppm indicate impurities or incorrect fragmentation patterns. Cross-validation with elemental analysis ensures purity .

Q. What are the common side reactions or byproducts encountered during the synthesis of cyclopropylamine derivatives, and how can they be mitigated?

- Methodological Answer : Side reactions include:

- Ring-opening : Catalyzed by strong acids/bases; mitigated by using mild reaction conditions.

- Oxidation : Formation of N-oxides, avoided by conducting reactions under inert atmospheres.

- Over-alkylation : Controlled by limiting excess alkylating agents. Byproducts like N-methylpropan-1-amine (from propyl group cleavage) can be identified via GC-MS and removed during purification .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methodologies are used to study this relationship?

- Methodological Answer : The spatial arrangement of substituents on the cyclopropane ring affects receptor binding. Chiral chromatography or asymmetric synthesis can isolate enantiomers. Pharmacological assays (e.g., radioligand binding for serotonin receptors) compare activity between enantiomers. Computational docking studies (using software like AutoDock) predict binding affinities based on stereochemistry .

Q. What computational chemistry approaches are recommended to predict the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure to predict:

- Thermal stability : Activation energy for ring-opening reactions.

- Acid/base reactivity : pKa estimation of the amine group.

- Solubility : COSMO-RS simulations in solvents like water or ethanol. Results guide experimental design for storage and reaction media .

Q. How can researchers design experiments to assess the potential toxicity or unintended biological interactions of this compound?

- Methodological Answer :

- In vitro assays : HepG2 cell viability assays (MTT protocol) for acute toxicity.

- CYP450 inhibition screening : Microsomal incubations to evaluate metabolic interference.

- Off-target profiling : Use of receptor panels (e.g., Eurofins CEREP panel) to identify interactions with non-target proteins. Data contradictions (e.g., cell-based vs. in silico results) require dose-response validation .

Q. What strategies are effective in resolving contradictory data regarding the physicochemical properties of this compound across different studies?

- Methodological Answer :

- Standardized protocols : Reproduce measurements (e.g., logP, melting point) using ICH guidelines.

- Interlaboratory collaboration : Share samples to eliminate batch variability.

- Advanced analytics : Use tandem MS/MS or 2D NMR (HSQC, HMBC) to confirm structural consistency. Discrepancies in solubility data may arise from polymorphic forms, addressed via X-ray crystallography .

Q. In pharmacological studies, how is the selectivity of this compound for specific receptor subtypes determined, and what assays are most reliable?

- Methodological Answer :

- Competitive binding assays : Radiolabeled ligands (e.g., ³H-5-HT for serotonin receptors) quantify IC₅₀ values.

- Functional assays : Calcium flux or cAMP accumulation in transfected HEK293 cells.

- Selectivity ratios : Compare affinity across receptor subtypes (e.g., 5-HT2C vs. 5-HT2A). High selectivity (>100-fold) confirms target specificity. Contradictory results require kinetic analysis (e.g., association/dissociation rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.